molecular formula C8H4BrFO2 B8564645 2-(4-Bromo-3-fluorophenyl)-2-oxoacetaldehyde

2-(4-Bromo-3-fluorophenyl)-2-oxoacetaldehyde

Cat. No. B8564645
M. Wt: 231.02 g/mol
InChI Key: IRBNFMLIDYABFM-UHFFFAOYSA-N
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Patent
US08901123B2

Procedure details

To a solution of 1-(4-bromo-3-fluorophenyl)ethanone (4, 890.8 g, 4.1 mol) in DMSO (4 L) was slowly added a solution of 48% aqueous hydrogen bromide (HBr, 1420 mL, 12.5 mol, 3.0 equiv). The reaction temperature was gradually increased from 20° C. to 50° C. during the course of the addition. The reaction mixture was subsequently heated to 60° C. and stirred at 60° C. overnight. The resulting dimethyl sulfide was removed by distillation and the residue was poured into ice water (28 L). The resulting yellow precipitate was collected by filtration (save the filtrate) and washed with water (5 L). The yellow solid was dissolved in ethyl acetate (EtOAc, 5 L), washed with brine (1 L) and dried over anhydrous sodium sulfate (Na2SO4). The solution was then concentrated under the reduced pressure and the resulting solid was dried in a vacuum oven at 45° C. to give the desired product, 2-(4-bromo-3-fluorophenyl)-2-oxoacetaldehyde, as its hydrate (hydrate of 5, 730.6 g, 1020.9 g theoretical, 71.6% yield). The aqueous phase (filtrate) was extracted with ethyl acetate (3×5 L) and the combined organic phase was washed with water (2×2 L), brine (2 L) and dried over anhydrous sodium sulfate (Na2SO4). The solution was concentrated under reduced pressure and the resulting solid was dried in a vacuum oven at 45° C. to give the second crop of 2-(4-bromo-3-fluorophenyl)-2-oxoacetaldehyde hydrate (hydrate of 5, 289.4 g, 1020.9 g theoretical, 28.3% yield; total 1020 g, 1020.9 g theoretical, 99.9% yield) which was used in the subsequent reaction without further purification. For hydrate of 5: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.00-7.70 (m, 3H), 6.69 (br s, 2H), 5.59 (s, 1H).
Quantity
890.8 g
Type
reactant
Reaction Step One
Quantity
1420 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[F:11].Br.CS(C)=[O:15]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH:9]=[O:15])=[CH:4][C:3]=1[F:11]

Inputs

Step One
Name
Quantity
890.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)=O)F
Name
Quantity
1420 mL
Type
reactant
Smiles
Br
Name
Quantity
4 L
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was gradually increased from 20° C. to 50° C. during the course of the addition
CUSTOM
Type
CUSTOM
Details
The resulting dimethyl sulfide was removed by distillation
ADDITION
Type
ADDITION
Details
the residue was poured into ice water (28 L)
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was collected by filtration (save the filtrate) and
WASH
Type
WASH
Details
washed with water (5 L)
DISSOLUTION
Type
DISSOLUTION
Details
The yellow solid was dissolved in ethyl acetate (EtOAc, 5 L)
WASH
Type
WASH
Details
washed with brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried in a vacuum oven at 45° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(C=O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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